molecular formula C5H10N2O3 B2416430 (2S)-2-(Methylcarbamoylamino)propanoic acid CAS No. 56099-64-0

(2S)-2-(Methylcarbamoylamino)propanoic acid

Cat. No.: B2416430
CAS No.: 56099-64-0
M. Wt: 146.146
InChI Key: RQKJUOWDJNEADC-VKHMYHEASA-N
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Description

(2S)-2-(Methylcarbamoylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methylcarbamoyl group attached to the amino group of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Methylcarbamoylamino)propanoic acid typically involves the reaction of L-alanine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows: [ \text{L-alanine} + \text{methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(Methylcarbamoylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2S)-2-(Methylcarbamoylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (2S)-2-(Methylcarbamoylamino)propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. The pathways involved may include amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

    (2S)-2-Aminopropanoic acid (L-alanine): A simple amino acid with a similar backbone but lacking the methylcarbamoyl group.

    (2S)-2-(Carbamoylamino)propanoic acid: Similar structure but with a carbamoyl group instead of a methylcarbamoyl group.

Uniqueness: (2S)-2-(Methylcarbamoylamino)propanoic acid is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-(methylcarbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(4(8)9)7-5(10)6-2/h3H,1-2H3,(H,8,9)(H2,6,7,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKJUOWDJNEADC-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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